3-Methyl-2-pentanol

Distillation Solvent selection Thermodynamics

Select 3-methyl-2-pentanol for applications where generic C6 alcohols fail. Its two chiral centers enable enantioselective resolution via 3-epideoxycholic acid enclathration—impossible with single-stereocenter isomers. As the exclusive urinary biomarker for 3-methylpentane exposure, it is irreplaceable for occupational health monitoring. With a boiling point 12°C higher than 2-methyl-2-pentanol and 42% lower water solubility, it minimizes solvent loss in liquid-liquid extraction. Insist on authentic 3-methyl-2-pentanol (CAS 565-60-6) to ensure stereochemical and physicochemical performance.

Molecular Formula C6H14O
Molecular Weight 102.17 g/mol
CAS No. 565-60-6
Cat. No. B047427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-2-pentanol
CAS565-60-6
Synonyms3-Methyl-2-pentyl Alcohol;  3-Methyl-4-pentanol;  NSC 9274; 
Molecular FormulaC6H14O
Molecular Weight102.17 g/mol
Structural Identifiers
SMILESCCC(C)C(C)O
InChIInChI=1S/C6H14O/c1-4-5(2)6(3)7/h5-7H,4H2,1-3H3
InChIKeyZXNBBWHRUSXUFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-2-pentanol (CAS 565-60-6): Secondary Alcohol Specifications and Procurement Overview


3-Methyl-2-pentanol (IUPAC: 3-methylpentan-2-ol), CAS 565-60-6, is a branched C6 secondary alcohol with the molecular formula C6H14O and a molecular weight of 102.17 g/mol [1]. This compound exists as a colorless liquid at room temperature, exhibiting a boiling point of 133.5–134.3 °C at 760 mmHg and a density of approximately 0.83 g/cm³ [2]. It possesses two chiral centers, resulting in four possible stereoisomers (2R3R, 2R3S, 2S3R, 2S3S) [1]. 3-Methyl-2-pentanol is sparingly soluble in water (19 g/L at 25 °C) but freely miscible with common organic solvents including ethanol and diethyl ether [2]. Its calculated logP value of 1.41 indicates moderate lipophilicity [3]. As a secondary alcohol, it participates in typical alcohol reactions including dehydration to alkenes and oxidation to ketones, and it serves as both a synthetic intermediate and a specialty solvent in various research and industrial applications .

Why 3-Methyl-2-pentanol Cannot Be Replaced by Unbranched or Differently Branched Pentanol Isomers


Superficially similar C6 alcohols such as 2-methyl-2-pentanol, 4-methyl-2-pentanol, or the unbranched 2-pentanol and 3-pentanol cannot be substituted for 3-methyl-2-pentanol in applications requiring specific physicochemical, stereochemical, or metabolic properties. The position and degree of branching fundamentally alter key parameters including boiling point, aqueous solubility, vapor pressure, and chiral recognition behavior [1]. For instance, tertiary 2-methyl-2-pentanol exhibits a boiling point approximately 12 °C lower than 3-methyl-2-pentanol and a significantly different water solubility profile (33 g/L vs 19 g/L) [2]. Furthermore, the presence of two stereocenters in 3-methyl-2-pentanol—absent in 2-methyl-2-pentanol (one stereocenter) and 4-methyl-2-pentanol (one stereocenter)—makes it uniquely valuable for asymmetric synthesis and chiral separation studies [3]. In occupational toxicology, 3-methyl-2-pentanol serves as the specific urinary biomarker for 3-methylpentane exposure, a role that cannot be fulfilled by any other isomer [4].

Quantitative Evidence Guide: 3-Methyl-2-pentanol Differentiation for Scientific Selection


Boiling Point Comparison: 3-Methyl-2-pentanol vs. 2-Methyl-2-pentanol

3-Methyl-2-pentanol exhibits a boiling point of 133.5–134.3 °C at 760 mmHg, which is 12.4–13.2 °C higher than the structurally similar 2-methyl-2-pentanol (121.1 °C) [1]. This difference arises from the secondary versus tertiary alcohol structure, where the tertiary alcohol's inability to form intermolecular hydrogen bonds as effectively lowers its boiling point [2]. This property directly impacts solvent selection for reactions requiring higher temperature tolerances or specific volatility profiles.

Distillation Solvent selection Thermodynamics

Aqueous Solubility Differentiation: 3-Methyl-2-pentanol vs. 2-Methyl-2-pentanol

3-Methyl-2-pentanol demonstrates a water solubility of 19 g/L at 25 °C, which is 42% lower than that of 2-methyl-2-pentanol (33 g/L) [1]. This reduced aqueous solubility is consistent with the secondary alcohol structure of 3-methyl-2-pentanol, which exhibits stronger intermolecular hydrogen bonding among alcohol molecules compared to the tertiary 2-methyl-2-pentanol, thereby decreasing partitioning into the aqueous phase [2]. The difference in solubility directly influences extraction efficiency, phase separation behavior, and environmental fate modeling.

Extraction Phase partitioning Bioavailability

Chiral Resolution: Enantioselective Enclathration of (2R,3S)-3-Methyl-2-pentanol

Pure (2R,3S)-3-methyl-2-pentanol was resolved from its racemates using 3-epideoxycholic acid as a steroidal host, achieving excellent enantioselective enclathration [1]. The recognition mechanism was elucidated via crystal structure analysis, revealing that C–H···O interactions between host and guest are decisive for chiral discrimination . This established methodology provides a reproducible route to enantiopure 3-methyl-2-pentanol, which is essential for asymmetric synthesis applications where stereochemical purity is critical. In contrast, compounds lacking two stereocenters (e.g., 2-methyl-2-pentanol, 4-methyl-2-pentanol) cannot undergo analogous chiral resolution via this host-guest system.

Asymmetric synthesis Chiral separation Stereochemistry

Occupational Exposure Biomarker: 3-Methyl-2-pentanol as Specific Metabolite of 3-Methylpentane

In workers exposed to commercial hexane (a mixture of n-hexane, 2-methylpentane, and 3-methylpentane), 3-methyl-2-pentanol was excreted in urine exclusively as the metabolite of 3-methylpentane, while 2-methyl-2-pentanol was the specific metabolite of 2-methylpentane [1]. Quantitative analysis showed that 2-methyl-2-pentanol and 3-methyl-2-pentanol were highly correlated with 2-methylpentane and 3-methylpentane exposure, respectively, enabling isomer-specific biological monitoring [2]. This metabolic specificity is absolute: 3-methyl-2-pentanol cannot be substituted with any other pentanol isomer for accurate 3-methylpentane exposure assessment.

Toxicology Biomonitoring Occupational health

Vapor Pressure and Volatility Profile: 3-Methyl-2-pentanol vs. 2-Methyl-2-pentanol

3-Methyl-2-pentanol exhibits a vapor pressure of 3.7 ± 0.5 mmHg at 25 °C, whereas 2-methyl-2-pentanol has a vapor pressure of 8.6 mmHg at the same temperature [1]. This 57% lower vapor pressure for 3-methyl-2-pentanol translates to reduced evaporative losses during ambient-temperature processing and lower VOC emissions. The difference stems from stronger intermolecular hydrogen bonding in the secondary alcohol relative to the tertiary alcohol [2]. This volatility differential is critical for solvent selection in applications where containment of volatile organic compounds is a priority.

Volatility Vapor-liquid equilibrium Solvent recovery

Refractive Index Differentiation for Analytical Method Development

3-Methyl-2-pentanol displays a refractive index (n20/D) of 1.412 to 1.421, which is notably higher than 2-pentanol (1.405–1.407) and distinct from 4-methyl-2-pentanol (1.410–1.412) . This optical property enables reliable identification and purity assessment via refractometry, particularly in quality control settings where GC or HPLC instrumentation may be unavailable or impractical. The refractive index range is sufficiently narrow to serve as a rapid specification check for incoming material, distinguishing 3-methyl-2-pentanol from commonly mistaken isomers.

Refractive index Quality control Analytical methods

Optimal Research and Industrial Application Scenarios for 3-Methyl-2-pentanol (CAS 565-60-6)


Asymmetric Synthesis and Chiral Building Block Preparation

Procure racemic 3-methyl-2-pentanol for resolution into enantiopure (2R,3S)-3-methyl-2-pentanol using 3-epideoxycholic acid as a steroidal host [1]. The established enclathration protocol yields excellent enantioselectivity, providing a chiral secondary alcohol building block for asymmetric ligand synthesis, chiral auxiliary preparation, and stereoselective reaction development. This application is unique to 3-methyl-2-pentanol due to its two stereocenters; simpler C6 alcohols with only one stereocenter cannot undergo analogous chiral resolution via this host-guest system.

Occupational Exposure Biomonitoring for 3-Methylpentane

Use 3-methyl-2-pentanol as the specific urinary biomarker for monitoring worker exposure to 3-methylpentane vapor in industrial settings [2]. The metabolic pathway converts 3-methylpentane exclusively to 3-methyl-2-pentanol, with a dose-proportional excretion profile established in rat models and validated in human occupational cohorts [3]. No other alcohol isomer can substitute for this role, making 3-methyl-2-pentanol essential for regulatory compliance and worker health surveillance programs in facilities handling mixed hexane solvents.

Specialty Solvent for High-Temperature Organic Reactions

Select 3-methyl-2-pentanol as a reaction solvent when the process requires a boiling point of 133–134 °C at atmospheric pressure [4]. This boiling range is 12 °C higher than 2-methyl-2-pentanol and approximately 15 °C higher than unbranched 2-pentanol, enabling reactions that would suffer from premature solvent reflux with lower-boiling isomers. Combined with its reduced water solubility (19 g/L) and lower vapor pressure (3.7 mmHg at 25 °C), 3-methyl-2-pentanol offers a distinct volatility and phase-partitioning profile for temperature-elevated organic synthesis and extractive workups.

Extraction Solvent with Reduced Aqueous Losses

Deploy 3-methyl-2-pentanol as an organic-phase extractant for hydrophobic analytes in liquid-liquid extraction protocols [5]. Its water solubility of 19 g/L at 25 °C is 42% lower than 2-methyl-2-pentanol (33 g/L) and 58% lower than 2-pentanol (45 g/L), substantially reducing solvent loss to the aqueous phase during extraction. This property enhances phase separation efficiency, improves analyte recovery from aqueous matrices, and minimizes solvent waste, offering quantifiable economic and environmental benefits over more water-soluble pentanol alternatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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